molecular formula C11H5F3N2O B1443331 3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)- CAS No. 61338-18-9

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-

Cat. No. B1443331
CAS RN: 61338-18-9
M. Wt: 238.16 g/mol
InChI Key: XRRBITMWQMOERT-UHFFFAOYSA-N
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Description

“3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is a chemical compound that has recently gained attention in the scientific field due to its potential implications. It is a heterocyclic building block .


Synthesis Analysis

Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi-step reactions. All the newly synthesized compounds were characterized by spectral and elemental analyses .


Molecular Structure Analysis

The molecular formula of “3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is C11H5F3N2O. Its molecular weight is 238.16 g/mol.


Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions .


Physical And Chemical Properties Analysis

The boiling point of “3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-” is predicted to be 401.1±45.0 °C. Its density is predicted to be 1.61±0.1 g/cm3 .

Scientific Research Applications

Corrosion Inhibition

  • Quinoline derivatives, including those related to 3-Quinolinecarbonitrile, have been studied for their potential as corrosion inhibitors. Computational studies and experimental results show these compounds can effectively inhibit corrosion of metals such as iron (Erdoğan et al., 2017) (Singh, Srivastava, & Quraishi, 2016).

Photochemistry

  • The photochemical reactions of quinolinecarbonitriles, including the production of various substituted products upon exposure to light, have been a subject of research. This has implications in material science and photophysics (Hata, Ono, Matono, & Hirose, 1973) (Hata & Nishida, 1985).

Antimicrobial Agents

  • Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized from compounds including 4-hydrazino-8-(trifluoromethyl)quinoline, have been evaluated for their antibacterial and antifungal activities (Holla et al., 2006).

Synthesis and Properties of Derivatives

  • Studies have focused on the synthesis of various derivatives of trifluoromethyl-quinolines and their properties. These derivatives have been evaluated for their antibacterial activity, photophysical properties, and use in photovoltaic applications (Lingaiah et al., 2012) (Padalkar & Sekar, 2014) (Zeyada, El-Nahass, & El-Shabaan, 2016).

Organic Photovoltaic Applications

  • Quinoline derivatives have been investigated for their application in organic solar cells, particularly as buffer layers and dopants. The modifications in quinoline can affect electronic properties and improve the efficiency of photovoltaic devices (Tolkki et al., 2012).

Reaction Studies

  • Reactions involving hydroxyl-quinoline and various derivatives have been studied for their yield and properties, contributing to the understanding of synthetic routes in organic chemistry (Beyki, Maghsoodlou, & Heydari, 2016).

Safety And Hazards

This compound is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)8-3-1-2-7-9(8)16-5-6(4-15)10(7)17/h1-3,5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRBITMWQMOERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697473
Record name 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Quinolinecarbonitrile, 4-hydroxy-8-(trifluoromethyl)-

CAS RN

71083-67-5, 61338-18-9
Record name 3-Quinolinecarbonitrile, 1,4-dihydro-4-oxo-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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